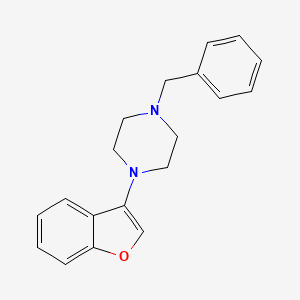

1-(3-Benzofuryl)-4-benzylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79959-61-8 |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-(1-benzofuran-3-yl)-4-benzylpiperazine |

InChI |

InChI=1S/C19H20N2O/c1-2-6-16(7-3-1)14-20-10-12-21(13-11-20)18-15-22-19-9-5-4-8-17(18)19/h1-9,15H,10-14H2 |

InChI Key |

CPWNRHWDXVSLPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=COC4=CC=CC=C43 |

Origin of Product |

United States |

Synthesis Strategies and Methodologies for 1 3 Benzofuryl 4 Benzylpiperazine and Its Analogues

Retrosynthetic Analysis of the 1-(3-Benzofuryl)-4-benzylpiperazine Scaffold

A retrosynthetic analysis of the target molecule, this compound, allows for its deconstruction into simpler, commercially available, or readily synthesized precursors. The primary disconnections are typically made at the carbon-nitrogen bonds of the piperazine (B1678402) ring.

Two logical disconnection points are the C(3)-N bond of the benzofuran-piperazine linkage and the N-benzyl bond. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the benzofuryl-piperazine bond first. This simplifies the target molecule into a 3-substituted benzofuran (B130515) (e.g., 3-halobenzofuran or a benzofuran-3-yl triflate) and 1-benzylpiperazine (B3395278). The 1-benzylpiperazine is a common reagent that can be synthesized by the mono-alkylation of piperazine with benzyl (B1604629) chloride. orgsyn.org

Pathway B: Disconnection of the benzyl-piperazine bond first. This approach yields 1-(3-benzofuryl)piperazine and a benzyl halide. The 1-(3-benzofuryl)piperazine intermediate would then be synthesized from piperazine and a suitable 3-substituted benzofuran.

A further disconnection of the benzofuran ring itself points towards precursors like o-hydroxyphenylacetylenes or o-halophenols, which are common starting materials for benzofuran synthesis. This systematic deconstruction provides a clear roadmap for the forward synthesis, highlighting the key fragments and the reactions required to assemble them.

Methodologies for the Construction of the Benzofuran Moiety

The benzofuran skeleton is a pivotal component of the target molecule and is found in numerous natural products and pharmacologically active compounds. acs.orgnih.gov Its synthesis can be achieved either by constructing the ring system from acyclic precursors or by modifying a pre-existing benzofuran.

Palladium catalysis has emerged as a powerful tool for the synthesis of heterocyclic systems, including benzofurans. nih.govresearchgate.net These methods often offer high efficiency and functional group tolerance.

One prominent strategy involves the intramolecular oxidative cyclization of o-hydroxystyrenes or related precursors. rsc.orgnih.gov For instance, the reaction of 2-hydroxystyrenes with iodobenzenes in the presence of a palladium catalyst can lead to the formation of functionalized benzofurans through a C-H activation/oxidation tandem reaction. rsc.orgnih.gov Another approach is the palladium-catalyzed cyclization of o-hydroxylarylacetylenes, which can proceed via various mechanisms to yield the desired benzofuran core. organic-chemistry.org Dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters under palladium catalysis also provides a modular route to versatile benzofuran frameworks. acs.org

| Catalyst/Reagents | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂, PPh₃, Base | o-Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans | Sonogashira coupling followed by intramolecular cyclization. nih.gov |

| Pd(OAc)₂, Ligand, Oxidant | 2-Hydroxystyrenes, Iodobenzenes | 2,3-Disubstituted Benzofurans | C-H activation/oxidation tandem reaction. rsc.orgnih.gov |

| Pd(II) Catalyst | O-Aryl Cyclic Vinylogous Esters | Benzofuran-fused Cyclohexenones | Dehydrogenative intramolecular arylation at the vinylic carbon. acs.org |

| PdI₂-thiourea, CBr₄ | o-Hydroxylarylacetylenes | Methyl benzo[b]furan-3-carboxylates | Carbonylative cyclization. organic-chemistry.org |

An alternative to de novo ring synthesis is the functionalization of a commercially available or easily prepared benzofuran ring. To connect the benzofuran to the piperazine core at the 3-position, a reactive group must be installed at this site. Methods for preparing highly functionalized benzofurans have been developed, such as the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which can lead to intermediates that rearrange into benzofuran carbaldehydes. organic-chemistry.orgnih.gov These aldehydes can then be converted into other functional groups suitable for coupling with the piperazine nitrogen.

Approaches for Introducing the Piperazine Core

The piperazine ring acts as the linker between the benzofuryl and benzyl moieties. Its introduction requires controlled N-alkylation reactions to ensure the formation of the desired unsymmetrically substituted product.

The most direct method for forming the C-N bonds to the piperazine nitrogen is through nucleophilic substitution or reductive amination. Given the symmetry of piperazine, direct dialkylation with two different electrophiles (e.g., a benzyl halide and a 3-halobenzofuran) would lead to a statistical mixture of products and is generally avoided.

A more controlled, stepwise approach is preferred. This typically involves the synthesis of a mono-substituted piperazine intermediate, such as 1-benzylpiperazine, followed by a second alkylation step with the other partner. orgsyn.org The synthesis of 1-benzylpiperazine can be achieved by reacting piperazine with benzyl chloride. orgsyn.orgeuropa.eu Subsequently, this intermediate can be reacted with a 3-halobenzofuran or a similar electrophilic benzofuran derivative to yield the final product. The reactivity of the alkyl halide can be enhanced by the addition of sodium or potassium iodide, which promotes halogen exchange. mdpi.com

A series of N-(2-benzofuranylmethyl)-N'-[4-(alkoxy)benzyl]piperazines have been synthesized using a similar stepwise approach, highlighting the viability of this strategy. nih.gov

| Piperazine Derivative | Electrophile | Catalyst/Base | Solvent | Key Features |

| Piperazine monohydrochloride | Benzyl chloride | Ethanol | Forms 1-benzylpiperazine. europa.eu | |

| N-Acetylpiperazine | Alkyl Halide (e.g., Butyl Bromide) | K₂CO₃ | Acetonitrile | Alkylation followed by hydrolysis to yield N-alkylpiperazine. researchgate.net |

| Secondary Amine (Piperazine) | Alkyl Bromide | Direct alkylation. nih.gov | ||

| Secondary Amine (Piperazine) | Aldehyde, Reducing Agent | Reductive amination. nih.gov |

To overcome the challenge of controlling selectivity in the dialkylation of piperazine, the use of protecting groups is a common and effective strategy. researchgate.net One of the two nitrogen atoms of piperazine is temporarily blocked with a protecting group, such as a tert-butyloxycarbonyl (Boc) group, allowing for the selective alkylation of the free secondary amine. mdpi.comchemicalbook.com

The synthesis would proceed by first reacting piperazine with di-tert-butyl carbonate to form 1-Boc-piperazine. chemicalbook.com This intermediate can then be alkylated with either the benzyl halide or the electrophilic benzofuran derivative. Following this first N-alkylation, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to liberate the second secondary amine. mdpi.comnih.gov This newly freed amine is then subjected to the second N-alkylation reaction with the remaining partner to complete the synthesis of this compound. This protected-intermediate strategy ensures a high yield of the desired unsymmetrically disubstituted piperazine, avoiding the formation of undesired by-products. researchgate.net

Synthetic Routes for Specific Benzofuryl-Piperazine Derivatives

The synthesis of specific benzofuryl-piperazine derivatives requires carefully planned routes to ensure the correct substitution pattern and high yields. Key to these syntheses is the preparation of suitable precursors that can be efficiently coupled.

A crucial step in the synthesis of certain benzofuryl-piperazine analogues involves the preparation of aminomethyl-substituted benzofurans. One documented approach focuses on creating 3-(piperazinylmethyl)benzofurans, which are structurally related to the target compound. The synthesis of these precursors begins with the formation of a benzofuran-2-carboxylate derivative.

The synthesis can be initiated from a substituted phenol, which undergoes an O-alkylation with a chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the benzofuran ring. This is illustrated by the reaction of a sodium phenoxide nucleophile with ethyl α-aceto-α-chloroacetate, which, upon treatment with sulfuric acid, yields the corresponding benzo[b]furan derivative. nih.gov Subsequent functional group manipulations at the 3-position can then be performed to introduce the desired piperazine group. For instance, a Vilsmeier-Haack reaction on a 3-methylbenzofuran (B1293835) can introduce a formyl group, which can then be reductively aminated with a piperazine derivative.

While a direct synthesis for this compound is not extensively documented in readily available literature, the synthesis of its structural isomer, N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine, and related derivatives provides a viable template. These syntheses highlight the common strategies employed in this chemical space.

A general approach involves the N-alkylation of a monosubstituted piperazine with a reactive benzofuran derivative. For example, 1-benzylpiperazine can be reacted with a 3-halobenzofuran or a benzofuran-3-yl triflate in the presence of a suitable catalyst, typically a palladium complex, and a base. This cross-coupling reaction, a variation of the Buchwald-Hartwig amination, is a powerful tool for forming the C-N bond between the benzofuran ring and the piperazine nitrogen.

The synthesis of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazine derivatives has been described, starting with the protection of piperazine, followed by amide coupling with benzofuran-2-carboxylic acid. Subsequent reduction of the amide and deprotection yields the core N-(benzofuran-2-ylmethyl)piperazine, which can then be N-alkylated with a benzyl halide to afford the final product.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthesizing benzofuryl-piperazine derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. For palladium-catalyzed N-arylation reactions, the ligand on the palladium catalyst plays a crucial role in determining the reaction's success and yield.

Academic studies on the synthesis of related compounds, such as 3-(piperazinylmethyl)benzofurans, provide insights into these optimizations. For instance, the final coupling step between a chloroacetamide derivative of benzofuran and various piperazines is often carried out in a polar aprotic solvent like acetone (B3395972) in the presence of a base such as potassium carbonate.

Below is a representative table illustrating how reaction conditions can be varied to optimize the yield of a hypothetical final coupling step to form a benzofuryl-piperazine derivative.

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 3 | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ | Toluene | 100 | 12 | 85 |

| 4 | CuI (10) | None | K₂CO₃ | DMF | 120 | 24 | 55 |

This table is a hypothetical representation based on typical conditions for similar N-arylation reactions and does not represent actual experimental data for the specific target compound.

The data illustrates that the choice of ligand and base can significantly impact the yield. Stronger bases like sodium tert-butoxide and the use of specialized phosphine (B1218219) ligands such as XPhos or SPhos often lead to higher yields in palladium-catalyzed reactions. Copper-catalyzed conditions, while sometimes effective, may require higher temperatures and longer reaction times, and can result in lower yields compared to palladium systems for this type of transformation. Further optimization might involve screening different solvent systems and precisely controlling the reaction temperature to minimize side reactions and maximize the formation of the desired this compound.

Pharmacological Investigations of 1 3 Benzofuryl 4 Benzylpiperazine

Receptor Binding and Ligand Affinity Profiling

Sigma (σ) Receptor Affinity and Selectivity Studies (specifically σ1 and σ2)

No published research was found that has evaluated the binding affinity of 1-(3-Benzofuryl)-4-benzylpiperazine for either the sigma-1 (σ1) or sigma-2 (σ2) receptors.

In Vitro Receptor Screening against a Panel of Neurotransmitter Receptors (e.g., serotonergic, dopaminergic, noradrenergic systems as explored for related piperazines)

There are no available in vitro screening data detailing the binding profile of this compound against a panel of common neurotransmitter receptors, such as those belonging to the serotonergic, dopaminergic, or noradrenergic systems.

Preclinical Pharmacodynamics and Mechanisms of Action

Neurotransmitter Transporter Interactions (Reuptake Inhibition and Release Modulation)

Information regarding the ability of this compound to inhibit or modulate the release of neurotransmitters via interaction with their respective transporters is not present in the current scientific literature.

Direct Agonist or Antagonist Activity at Specific Receptor Subtypes

There is no evidence from functional assays to suggest whether this compound acts as an agonist or antagonist at any specific neurotransmitter receptor subtypes.

Modulation of Neuronal Activity in In Vitro Models

No studies describing the effects of this compound on neuronal activity in in vitro preparations, such as cell cultures or brain slices, have been published.

Impact on Monoaminergic Systems in Animal Models

No information is available regarding the in vivo effects of this compound on dopamine (B1211576), norepinephrine, and serotonin (B10506) systems in animal models.

Enzymatic Interactions and Metabolism in Preclinical Models

Cytochrome P450 (CYP) Enzyme Interactions

There is no data to characterize the potential of this compound to inhibit or induce major CYP isoforms.

Catechol-O-methyl-transferase (COMT) Involvement

The role of COMT in the metabolism of this compound has not been investigated.

Characterization of Metabolites in Animal Studies

No studies have been published identifying the metabolites of this compound in any animal model.

Structure Activity Relationship Sar Studies of 1 3 Benzofuryl 4 Benzylpiperazine and Its Analogues

Elucidation of Key Pharmacophoric Elements for Target Binding

The essential pharmacophore of the 1-(3-benzofuryl)-4-benzylpiperazine series consists of three critical components: the benzofuran (B130515) nucleus, the central piperazine (B1678402) ring, and the terminal benzyl (B1604629) moiety. The benzofuran ring serves as a rigid scaffold that can engage in specific interactions with the receptor surface. The piperazine ring, with its two nitrogen atoms, is a key element. nih.gov The nitrogen at position 1 (N1) connects to the benzofuran ring, while the nitrogen at position 4 (N4) is typically basic and can form crucial hydrogen bonds or ionic interactions, which is vital for anchoring the ligand in the receptor's binding pocket. nih.gov The N4 nitrogen also provides a point of attachment for the benzyl group, which occupies a distinct region of the binding site, often a hydrophobic pocket.

Influence of Substitutions on the Benzofuran Ring on Receptor Affinity and Selectivity

Modifications to the benzofuran ring are a critical aspect of SAR studies, as they can significantly alter a compound's affinity and selectivity profile. The point of attachment of the piperazine moiety to the benzofuran ring is a key determinant of activity. Bioisosteric replacement of the benzofuran ring with other heterocyclic systems, such as benzo[b]thiophene, has been shown to modulate potency. For instance, in a related series of compounds, the benzo[b]thiophene derivative exhibited higher affinity for D2 and D3 dopamine (B1211576) receptors compared to the benzofuran analogue, suggesting that the nature of the heteroatom in the fused ring system influences receptor interaction. nih.govnih.gov

Impact of Modifications on the Piperazine Ring System

The piperazine ring is a common scaffold in many biologically active compounds due to its favorable physicochemical properties and its ability to serve as a versatile linker. nih.gov Its conformational flexibility and the basicity of its nitrogen atoms are crucial for receptor binding. SAR studies have shown that N-substitution on the piperazine ring can accommodate a variety of groups, which can be used to fine-tune the pharmacological profile. nih.govnih.gov The distance and orientation of the substituents attached to the piperazine nitrogens are critical. For example, studies on related arylpiperazine series have demonstrated that the presence of a linker, such as an amide or methylene (B1212753) group, between the piperazine ring and another cyclic moiety can be well-tolerated and maintain high affinity and selectivity for certain receptors, like the dopamine D3 receptor. nih.govnih.gov

Role of the Benzyl Moiety and its Substitutions in Ligand-Receptor Interactions

The benzyl group attached to the N4-piperazine nitrogen plays a crucial role in defining the ligand's interaction with the target receptor, often by fitting into a specific hydrophobic pocket. The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with amino acid residues of the receptor.

The substitution pattern on this benzyl ring is a key area of SAR exploration. The presence, position, and electronic nature of substituents can dramatically alter binding affinity and selectivity. For example, in a series of N-benzylpiperidine analogues, the introduction of an electron-withdrawing group at the C4-position of the N-benzyl ring was found to be advantageous for binding to the dopamine transporter (DAT). nih.gov Similarly, in a different series of benzylpiperazine derivatives, a 4-methoxybenzyl group was identified as a preferred moiety for achieving potent and selective binding to the σ1 receptor. nih.gov These findings underscore the importance of the electronic and steric properties of the benzyl ring substituents in tailoring the ligand for specific receptor interactions.

Table 1: Effect of Benzyl Ring Substitution on Receptor Binding Affinity (Ki, nM) in an Analogous Piperidine (B6355638) Series This table is based on data from analogous N-benzylpiperidine compounds to illustrate the principle of benzyl substitution effects.

| Substituent on Benzyl Ring | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| H | 14.3 | 1540 | 432 |

| 4-F | 3.1 | 1560 | 287 |

| 4-Cl | 2.8 | 1720 | 254 |

| 4-CH3 | 10.2 | 2100 | 380 |

Comparative SAR Analysis with Other Piperazine-Based Ligands

To contextualize the SAR of this compound, it is useful to compare it with other well-known classes of piperazine-based ligands.

Benzylpiperazines (BZP): The parent compound, 1-benzylpiperazine (B3395278) (BZP), lacks the benzofuran moiety. BZP itself acts as a central nervous system stimulant, primarily by enhancing the release of dopamine, serotonin (B10506), and noradrenaline. europa.euresearchgate.net The addition of the benzofuran ring, as seen in the title compound, introduces a large, rigid, and electron-rich aromatic system. This significantly alters the molecule's shape and electronic distribution, allowing for different and potentially more specific interactions with receptor targets than BZP, which has a more flexible and less complex structure. researchgate.net

Phenylpiperazines: This class features a phenyl ring attached directly to the piperazine nitrogen. Compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) are pharmacologically active, often targeting serotonin receptors. europa.eu The key structural difference from this compound is the replacement of the benzyl group with a phenyl group and the replacement of the benzofuran with this phenyl group. The benzofuran ring is structurally distinct from a simple phenyl ring, possessing a fused furan (B31954) ring that imparts different steric and electronic properties. This can lead to unique binding modes. For instance, some spiro-isobenzofuran derivatives containing a piperidine ring (a close relative of piperazine) have been developed as potent ligands for the NOP receptor, highlighting the unique role the benzofuran-type scaffold can play. nih.gov

The comparison reveals that while the piperazine core is a common element, the nature of the aromatic systems attached to it—be it a simple phenyl, a benzyl, or a more complex benzofuryl group—is a primary determinant of the ultimate pharmacological profile.

Computational Chemistry and Molecular Modeling of 1 3 Benzofuryl 4 Benzylpiperazine

Ligand-Receptor Docking Studies (e.g., for sigma receptors)

Ligand-receptor docking studies are instrumental in predicting the binding orientation and affinity of a small molecule, such as 1-(3-Benzofuryl)-4-benzylpiperazine, to a protein target. For arylpiperazine derivatives, sigma receptors (S1R and S2R) are often key targets of interest. nih.govresearchgate.net Computational docking simulations can elucidate the potential binding mode of this compound within the active site of sigma receptors.

In a typical docking protocol, the three-dimensional structure of the sigma receptor, often derived from crystallographic data or homology modeling, is used as the target. The this compound molecule is then computationally placed into the binding pocket in various possible conformations and orientations. A scoring function is employed to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For arylpiperazine-based compounds, key interactions with sigma receptors often involve the protonated nitrogen atom of the piperazine (B1678402) ring forming an ionic bond with an acidic residue, such as aspartate or glutamate, within the receptor's binding site. nih.gov The aromatic regions of the ligand, namely the benzofuran (B130515) and benzyl (B1604629) moieties, are likely to engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the active site. The specific geometry of these interactions would dictate the binding selectivity and affinity for S1R versus S2R. nih.gov

Table 1: Potential Intermolecular Interactions in Ligand-Receptor Docking

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

| Ionic Bonding | Protonated Piperazine Nitrogen | Aspartate, Glutamate |

| Hydrogen Bonding | Benzofuran Oxygen | Serine, Threonine, Tyrosine |

| π-π Stacking | Benzofuran Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | Benzyl Group, Piperazine Ring | Leucine, Valine, Isoleucine |

Molecular Dynamics Simulations for Binding Conformations and Stability

Following docking studies, molecular dynamics (MD) simulations can provide a more dynamic and realistic model of the ligand-receptor complex. rsc.orgrowan.edu MD simulations track the movements of atoms in the complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

An MD simulation of the this compound-sigma receptor complex would typically be performed in a simulated physiological environment, including water molecules and ions. The simulation would reveal the flexibility of the ligand within the binding pocket and the dynamic interplay of intermolecular forces. Key metrics analyzed during MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For this compound, QSAR models can be developed to predict the sigma receptor affinity of novel derivatives, thereby guiding the synthesis of more potent and selective compounds.

To build a QSAR model, a dataset of structurally related compounds with their experimentally determined biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to create an equation that correlates the descriptors with the biological activity. derpharmachemica.com For benzofuran and arylpiperazine derivatives, important descriptors often include those related to lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity). derpharmachemica.comindexcopernicus.com A robust QSAR model can then be used to predict the activity of newly designed, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Methods

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a critical step in early-stage drug discovery. nih.govnih.gov For this compound, computational tools can estimate its pharmacokinetic profile.

Various software platforms can predict a range of ADME properties based on the molecule's structure. Key predicted parameters include:

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VD).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance and potential for active transport.

These predictions are often based on established models and rules, such as Lipinski's rule of five, which provides a general guideline for drug-likeness and oral bioavailability. researchgate.net For instance, the lipophilicity (logP) and topological polar surface area (TPSA) of this compound are key determinants of its absorption and BBB penetration.

Table 2: Computationally Predicted ADME Properties

| Property | Predicted Value/Classification | Implication |

| Lipophilicity (logP) | Moderately High | Good absorption, potential for BBB penetration |

| Aqueous Solubility (logS) | Low to Moderate | May impact formulation and bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Likely to cross | Potential for central nervous system activity |

| CYP450 Inhibition | Potential for inhibition of certain isoforms | Possible drug-drug interactions |

| P-glycoprotein Substrate | Predicted to be a substrate | May be subject to efflux from the brain |

Conformational Analysis of the Piperazine Ring and Rotameric Preferences

The three-dimensional conformation of this compound, particularly the piperazine ring, is crucial for its interaction with biological targets. The piperazine ring typically exists in a chair conformation to minimize steric strain. However, the presence of bulky substituents on the nitrogen atoms can influence the preference for axial versus equatorial orientations.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of different conformers. For N-aryl-N'-benzylpiperazines, the orientation of the aryl and benzyl groups relative to the piperazine ring is of particular interest. The benzofuran and benzyl groups can adopt various rotameric states, and the lowest energy conformation is the one that is most likely to be biologically active.

The conformational flexibility of the molecule allows it to adapt its shape to fit into the binding pocket of a receptor. Understanding the preferred conformations and the energy barriers between them can provide insights into the binding process and the structural requirements for biological activity.

Derivatives and Analogues of 1 3 Benzofuryl 4 Benzylpiperazine in Academic Research

Rational Design and Synthesis of Novel Benzofuryl-Piperazine Scaffolds

The rational design of novel benzofuryl-piperazine scaffolds is often aimed at creating libraries of compounds for biological screening, such as for anticancer or anti-inflammatory activity. nih.govnih.gov The synthetic strategy typically involves a multi-step process where a core molecular intermediate is first assembled, which is then diversified by adding various chemical groups.

A common synthetic route begins with the preparation of a key benzofuran-piperazine intermediate. nih.gov For example, a 2-benzoylbenzofuran compound can be made to react with piperazine (B1678402) to substitute a leaving group, forming the core scaffold. nih.gov Once this central structure is obtained, researchers can introduce a wide variety of substituents. This is often achieved by reacting the piperazine nitrogen with different commercially available alkyl or aryl halides (R-X), leading to a series of novel derivatives. nih.gov

This modular approach allows for the systematic exploration of how different chemical functionalities attached to the core scaffold affect its biological activity. In one study, a series of hybrid compounds between benzofuran (B130515) and N-aryl piperazine were synthesized and screened, leading to the identification of a derivative with potent anti-inflammatory and anti-tumor properties. nih.gov Another study described the synthesis of substituted benzofuran piperazines that were evaluated for their ability to inhibit cancer cell proliferation. nih.gov

Table 1: Examples of Synthetic Diversification of the Benzofuran-Piperazine Scaffold

| Core Scaffold | Reagent (R-X) | Resulting Derivative Type |

|---|---|---|

| Benzofuran-Piperazine | Various Aryl Halides | Hybrid compounds with N-aryl piperazine moieties nih.gov |

| Benzofuran-Piperazine | Various Alkyl Halides | Hybrid compounds with N-alkyl piperazine moieties nih.gov |

| N-((benzofuran-2-yl)methyl)piperazine | 4-methoxybenzyl chloride | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine nih.gov |

Bioisosteric Replacements within the Chemical Structure

Bioisosteric replacement is a strategy used in drug design to swap one atom or group of atoms with another that has broadly similar physical or chemical properties. The goal is to create a new molecule that may have improved activity, selectivity, or metabolic stability. cambridgemedchemconsulting.com This principle can be applied to various parts of the 1-(3-benzofuryl)-4-benzylpiperazine structure.

Potential Bioisosteric Replacements:

Benzofuran Ring: The phenyl part of the benzofuran could be replaced by other aromatic systems like a pyridine (B92270) or thiophene (B33073) ring. cambridgemedchemconsulting.com The oxygen atom in the furan (B31954) ring is a classical bioisostere for a sulfur atom or a -CH= group.

Piperazine Linker: The piperazine ring itself, a common linker in drug discovery, can be replaced by other cyclic diamines or conformationally restricted analogues like diazabicycloalkanes to alter the orientation of the end groups. blumberginstitute.org

Benzyl (B1604629) Group: The benzyl group offers several opportunities for bioisosteric replacement. The phenyl ring can be substituted with a variety of heterocyclic rings (e.g., pyridyl). cambridgemedchemconsulting.com Furthermore, saturated, rigid scaffolds such as bicyclo[1.1.1]pentane have been investigated as non-aromatic bioisosteres for benzene (B151609) rings to improve physicochemical properties. nih.gov

The application of bioisosterism allows for fine-tuning of a molecule's properties. For example, replacing a metabolically liable methoxy (B1213986) group with a more stable alternative or swapping a ring system can alter pharmacokinetics without losing the desired biological activity. cambridgemedchemconsulting.com In some cases, such replacements can lead to significantly enhanced potency, as seen when a 1H-1,2,3-triazole ring was replaced by a 1H-tetrazole ring in a different series of compounds, leading to improved anti-leukemic activity. nih.gov

Table 2: Theoretical Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale/Effect |

|---|---|---|

| Phenyl (in Benzyl) | Pyridyl, Thiophene | Modify polarity, hydrogen bonding capacity cambridgemedchemconsulting.com |

| Phenyl (in Benzyl) | Bicyclo[1.1.1]pentane | Introduce 3D character, improve solubility nih.gov |

| -O- (in Benzofuran) | -S- | Classical bioisostere, alters electronics cambridgemedchemconsulting.com |

| -CH= (in Benzofuran) | -N= | Classical bioisostere, alters electronics cambridgemedchemconsulting.com |

| Hydrogen | Fluorine | Block metabolic oxidation, alter acidity nih.gov |

Exploration of Homologous Series and Positional Isomers

A homologous series is a group of compounds that differ by a repeating structural unit, such as a methylene (B1212753) group (-CH₂-). Exploring such a series allows researchers to study the effect of increasing size and lipophilicity on biological activity. For instance, in related piperazine derivatives, researchers have synthesized series where the length of an alkyl chain connecting the piperazine ring to another part of the molecule is systematically varied. nih.gov

Positional isomerism involves changing the location of a substituent on the aromatic rings. For the this compound scaffold, this could involve:

Moving the piperazine group from the 3-position of the benzofuran to other positions (e.g., 2-position). nih.gov

Moving substituents on the benzyl ring. For example, if a methoxy group were present, moving it from the 4-position (para) to the 3-position (meta) or 2-position (ortho) would create positional isomers. These isomers often have different biological activities due to changes in how the molecule fits into a target protein.

The study of positional isomers is crucial for understanding the SAR. For example, in studies of N-benzylpiperazine (BZP) metabolism, the position of hydroxylation on the benzyl ring (para- vs. meta-) was found to be a key metabolic step, yielding different metabolites. nih.gov

Table 3: Examples of Homologous and Positional Isomer Exploration

| Parent Structure Fragment | Variation Type | Example of Modified Fragment |

|---|---|---|

| -CH₂-Phenyl | Homologous Series | -CH₂CH₂-Phenyl |

| -CH₂CH₂-Phenyl | Homologous Series | -CH₂CH₂CH₂-Phenyl nih.gov |

| 4-Methoxybenzyl | Positional Isomer | 3-Methoxybenzyl or 2-Methoxybenzyl |

Metabolic Pathways and Metabolite Identification in Research Models

Understanding the metabolic fate of a compound is critical in drug development. For piperazine derivatives, including BZP, metabolic pathways have been investigated in various research models, such as rats and in vitro systems using liver microsomes. nih.govnih.gov The metabolism is generally characterized by Phase I and Phase II reactions.

Phase I Metabolism: These reactions introduce or expose functional groups. For benzylpiperazine and related structures, common Phase I pathways include:

Hydroxylation: This is a major metabolic route, often occurring on the aromatic rings. For BZP, studies in rats identified para-hydroxy-BZP (p-OH-BZP) as the main metabolite and meta-hydroxy-BZP (m-OH-BZP) as a minor one. nih.gov

N-Dealkylation: The bond between the piperazine nitrogen and the benzyl group can be cleaved, leading to the formation of piperazine and benzylamine. europa.euresearchgate.net

Oxidation: Further oxidation of metabolites can occur.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is attached to the functional group introduced in Phase I, increasing water solubility and facilitating excretion.

Glucuronidation: Hydroxylated metabolites, such as p-OH-BZP, can be conjugated with glucuronic acid. europa.eunih.gov In rat studies, approximately half of the p-OH-BZP was excreted as its glucuronide conjugate. nih.gov

Modern analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (e.g., UPLC-QTOF-MS/MS), are employed to identify and characterize these metabolites in biological samples like plasma, urine, and feces. nih.gov It is also noteworthy that some piperazine derivatives, such as m-chlorophenylpiperazine (mCPP), are themselves active metabolites of therapeutic drugs like trazodone. mdpi.comresearchgate.net

Table 4: Common Metabolic Reactions and Metabolites of Benzylpiperazine Derivatives

| Metabolic Reaction | Parent Moiety | Resulting Metabolite(s) | Research Model Reference |

|---|---|---|---|

| Aromatic Hydroxylation | Benzylpiperazine (BZP) | p-Hydroxy-BZP, m-Hydroxy-BZP | Rat nih.gov |

| N-Dealkylation | Benzylpiperazine (BZP) | Piperazine, Benzylamine | Animal and human studies europa.eu |

| Glucuronide Conjugation | p-Hydroxy-BZP | p-OH-BZP-glucuronide | Rat nih.gov |

| N-Oxidation | Piperazine Ring | N-Oxide derivatives | In vitro models nih.gov |

Future Directions and Therapeutic Research Potential of 1 3 Benzofuryl 4 Benzylpiperazine

Further Exploration as a Sigma Receptor Ligand

The benzylpiperazine framework is a well-established pharmacophore for sigma (σ) receptor ligands. nih.govnih.gov Sigma receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperone proteins that modulate a wide array of cellular functions and are implicated in conditions such as neuropsychiatric disorders, pain, and cancer. nih.govsigmaaldrich.com Therefore, a primary avenue of future research is the comprehensive characterization of 1-(3-benzofuryl)-4-benzylpiperazine's activity at these receptors.

Initial steps should involve in vitro radioligand binding assays to determine its affinity (Kᵢ) and selectivity for σ₁ versus σ₂ receptors. nih.gov For context, studies on other benzylpiperazine derivatives have revealed compounds with high affinity and selectivity. For example, the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Kᵢ of 1.6 nM for the σ₁ receptor and an 886-fold selectivity over the σ₂ receptor. nih.gov Determining these values for this compound is critical for understanding its fundamental pharmacology.

Table 1: Comparative Sigma Receptor Affinities of Benzylpiperazine Analogs This table presents data from related compounds to illustrate the range of affinities that might be expected and the importance of such characterization for this compound.

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| Haloperidol (Reference) | - | - | <1 |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine | 0.43-0.91 | 40-61 | 52-94 |

| 4-Methoxybenzylpiperazinyl derivative (Lead Compound 8) | - | - | 432 |

| 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) | 1.6 | - | 886 |

Data sourced from multiple studies on benzylpiperazine derivatives. nih.govnih.gov

Should the compound exhibit high affinity and selectivity for either subtype, subsequent functional assays are necessary to classify it as an agonist or antagonist. Research on other selective σ₁ antagonists has shown significant antinociceptive and anti-allodynic effects in preclinical pain models without producing sedation, highlighting a potential therapeutic path. nih.gov Further exploration could involve investigating its role in neuroprotection and its potential application in Alzheimer's disease, as has been suggested for other novel piperazine-based σ₁ receptor ligands. researchgate.net

Investigation of Other Potential Biological Targets

While sigma receptors are a promising starting point, the benzylpiperazine structure is known to interact with a range of other biological targets, particularly monoamine systems. researchgate.netwikipedia.org N-benzylpiperazine (BZP) itself acts as a releasing agent and reuptake inhibitor for dopamine (B1211576) and serotonin (B10506). wikipedia.orgnih.gov Therefore, it is crucial to screen this compound against a panel of other receptors and transporters to build a comprehensive pharmacological profile and identify potential off-target effects.

Key targets for investigation should include:

Dopamine Transporter (DAT) and Receptors (D₂, D₃): Phenylpiperazine analogs have been shown to possess affinity for D₂ and D₃ dopamine receptors. mdpi.com

Serotonin Transporter (SERT) and Receptors (e.g., 5-HT₂A, 5-HT₂C): Many piperazine (B1678402) derivatives exhibit significant activity at various serotonin receptor subtypes, which could contribute to a complex neuropharmacological profile. nih.goveuropa.eu

Noradrenaline Transporter (NET): The stimulant properties of some benzylpiperazines are linked to their interaction with NET. wikipedia.org

Rational Design of Hybrid Molecules with Improved Pharmacological Profiles

The structure of this compound is amenable to systematic modification to enhance its potency, selectivity, and pharmacokinetic properties. A rational design approach, guided by structure-activity relationship (SAR) studies, can be employed to create novel hybrid molecules. rsc.orgnih.gov

Research on related scaffolds has shown that specific structural modifications can dramatically improve the binding profile. For example, in one series of benzylpiperazine derivatives, replacing a phenyl group with a cyclohexyl ring resulted in a remarkable improvement in both affinity and selectivity for the σ₁ receptor. nih.gov

Future synthetic chemistry efforts could focus on:

Modification of the Benzofuran (B130515) Ring: Introducing substituents (e.g., methoxy (B1213986), halogen) at various positions on the benzofuran ring to probe interactions within the receptor binding pocket.

Alteration of the Benzyl (B1604629) Moiety: Substituting the benzyl group with other aromatic or aliphatic moieties to fine-tune selectivity and affinity. For instance, combining the benzylpiperazine core with moieties from other bioactive compounds, like α-lipoic acid, has proven effective in creating potent σ₁ receptor ligands. nih.gov

Varying the Piperazine Linker: Exploring the impact of the piperazine ring itself, though it is a core element of many sigma ligands.

By systematically synthesizing and testing these new analogs, a detailed SAR profile can be constructed. This knowledge is fundamental for optimizing a lead compound, potentially leading to a molecule with a highly specific and potent activity at a single desired target, thereby minimizing off-target effects.

Challenges and Opportunities in Translating Preclinical Findings for Therapeutic Application

Translating a promising preclinical compound into a clinical therapy is fraught with challenges. One of the most significant hurdles for any new CNS-active benzylpiperazine derivative is its potential for abuse. The parent compound, N-benzylpiperazine (BZP), is a known recreational drug with stimulant effects, leading to its control in many countries. nih.govwikipedia.orgjustice.gov Any therapeutic development of this compound would require a rigorous evaluation of its abuse liability. Furthermore, BZP itself was initially explored as a potential antidepressant but was abandoned due to its amphetamine-like side effects, a classic example of a translational failure. europa.eu

However, significant opportunities exist. The dysregulation of sigma receptors is linked to numerous unmet medical needs, including chronic neuropathic pain, neurodegenerative diseases, and certain cancers. nih.govsigmaaldrich.com A compound that demonstrates high selectivity for a sigma receptor subtype with a clean off-target profile could represent a major therapeutic advance. The key will be to achieve a clear separation between the desired therapeutic activity and the undesirable psychoactive effects associated with less selective benzylpiperazines. Success in preclinical models, such as demonstrating efficacy in animal models of pain or neurodegeneration without inducing stimulant-like locomotor activity, would provide a strong rationale for advancing the compound toward clinical trials. nih.gov

Development of Advanced Research Tools (e.g., molecularly imprinted polymers for targeted isolation in research)

Advancing the study of this compound and its future analogs requires sophisticated analytical tools. While standard techniques like GC-MS and LC-MS are essential for detection and quantification, the development of more specialized tools could accelerate research. ikm.org.myresearchgate.netnih.gov

One such advanced tool is the molecularly imprinted polymer (MIP). google.comnih.gov MIPs are synthetic polymers engineered with high-affinity binding sites for a specific target molecule. nih.gov A MIP could be created using this compound as the template molecule.

Table 2: Potential Applications of a Custom MIP for this compound

| Application Area | Description of Use | Potential Advantage |

|---|---|---|

| Metabolite Profiling | Selective solid-phase extraction (SPE) of the parent compound and its metabolites from complex biological matrices like plasma or urine. | Enables cleaner samples for analysis by mass spectrometry, improving detection limits and simplifying identification of novel metabolic pathways. |

| Pharmacokinetic Studies | Rapid and specific isolation of the drug from samples taken at various time points. | Increases throughput and accuracy of pharmacokinetic modeling by reducing matrix interference. |

| Preparative Isolation | Purification of the compound from synthetic reaction mixtures or for isolating specific stereoisomers. | Offers a highly selective alternative to traditional chromatography, potentially lowering costs and improving purity. |

| Biomarker Discovery | Isolation of the drug-protein complex to identify novel binding partners or biological targets. | Facilitates a deeper understanding of the compound's mechanism of action beyond initial receptor binding assays. |

This table is a conceptual projection of how MIP technology could be applied in the research of this specific compound. google.comnih.gov

The creation of such a specialized polymer would serve as a powerful research tool, enabling more efficient and precise studies into the compound's journey through and effects on biological systems. This would be invaluable for detailed metabolism studies and for translating preclinical findings into a robust understanding of its behavior in vivo.

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of 1-(3-benzofuryl)-4-benzylpiperazine derivatives?

Methodological Answer:

Synthesis optimization often involves modifying reaction conditions (solvent, catalyst, temperature) and purification techniques. For example:

- General Procedure A (used in multiple studies): Reacting substituted piperazines with benzofuran derivatives in ethanol/methanol under reflux with palladium catalysts yields intermediates (e.g., 25b in 45–85% yields) .

- Hydrogen oxalate conversion : Post-synthesis treatment of free amines with oxalic acid in diethyl ether improves crystallinity and purity (e.g., 73–99% yields) .

- Flash column chromatography : Purification with gradients like cyclohexane/ethyl acetate (30:70) enhances compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.